1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring multiple functional groups, including difluoromethyl, methyl, trifluoromethyl, and sulfonamide
Properties
Molecular Formula |
C12H14F5N5O2S |
|---|---|
Molecular Weight |
387.33 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14F5N5O2S/c1-7-5-10(12(15,16)17)20-21(7)4-3-19-25(23,24)9-6-18-22(8(9)2)11(13)14/h5-6,11,19H,3-4H2,1-2H3 |
InChI Key |
KBLDLXKOCVPSND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common approach involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting intermediate is then further functionalized to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow microreactors and the use of novel reagents have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diseases where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain, by binding to its active site and preventing substrate access . This inhibition can disrupt cellular energy production and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and also features a pyrazole ring with difluoromethyl and methyl groups.
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-yl methanesulfonic acid:
Uniqueness
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
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